2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
The compound contains several structural components including a dihydrobenzo[b][1,4]dioxin ring, an isoxazole ring, and a pyridine ring. These components are common in many pharmaceuticals and synthetic organic compounds .
Molecular Structure Analysis
The compound’s structure suggests it might have interesting chemical properties. The presence of multiple aromatic rings could result in π-π stacking interactions. The nitrogen in the isoxazole and pyridine rings might participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, compounds with similar structures can undergo a variety of reactions. For example, the isoxazole ring can participate in cycloaddition reactions .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties would likely be influenced by its structural features. For example, the presence of aromatic rings could increase its stability, while the nitrogen atoms might make it a base .Scientific Research Applications
Fluorescent Probes for Mercury Ion Detection
Research indicates that certain compounds, structurally similar to the one , have been utilized as efficient fluorescent probes for mercury ions both in acetonitrile and in buffered aqueous solution. This application is crucial for environmental monitoring and analytical chemistry, particularly in detecting heavy metal contamination in water sources (Shao et al., 2011).
Corrosion Inhibitors
Derivatives of compounds with similar structural features have been synthesized and characterized for their potential as corrosion inhibitors. These compounds have shown promising inhibition efficiencies in protecting steel coupons in acidic medium, highlighting their significance in industrial applications to prevent metal corrosion (Yıldırım & Çetin, 2008).
Anticancer Activity
There's ongoing research into compounds with related structural elements for their potential anticancer activities. For instance, novel fluoro-substituted benzo[b]pyran derivatives have been tested against human cancer cell lines, demonstrating anticancer activity at low concentrations compared to reference drugs. This suggests potential therapeutic applications in oncology (Hammam et al., 2005).
Inhibitory Activity on Kinases
Research into thiazolyl N-benzyl-substituted acetamide derivatives has shown that certain compounds are potent inhibitors of Src kinase, a protein implicated in the progression of various cancers. This highlights their potential use in developing targeted cancer therapies (Fallah-Tafti et al., 2011).
Future Directions
Properties
IUPAC Name |
2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-19(21-12-14-3-1-2-6-20-14)11-15-10-17(26-22-15)13-4-5-16-18(9-13)25-8-7-24-16/h1-6,9-10H,7-8,11-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHGEOXALYQIPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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